molecular formula C8H14BF3KNO2 B2511685 Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide CAS No. 2542181-79-1

Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide

Cat. No. B2511685
CAS RN: 2542181-79-1
M. Wt: 263.11
InChI Key: DGDXAYQBFPGMLU-UHFFFAOYSA-N
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Description

Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide is a chemical compound with a molecular weight of 180.02 . It is a powder that is stored at a temperature of 4 degrees Celsius . The IUPAC name for this compound is potassium trifluoro (2-methoxy-1-methylethyl)borate (1-) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H9BF3O.K/c1-4(3-9-2)5(6,7)8;/h4H,3H2,1-2H3;/q-1;+1 . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 180.02 .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound, being a boron reagent, can be used in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Other Carbon-Carbon Bond Forming Reactions

Apart from SM coupling, these bench-stable Potassium Organotrifluoroborates are useful for a variety of other carbon-carbon bond forming reactions .

Chemosensors

Organic cages, which this compound could potentially form part of, have been used as chemosensors or components in chemosensing devices for the determination of analytes (pollutants, analytes of biological interest) in complex aqueous media including wine, fruit juice, urine .

Selective Extraction

Organic cages have also been used as selective extractants or masking agents for potential applications in relevant separation processes, such as the plutonium and uranium recovery by extraction .

Membrane Separation Technologies

Organic cages with permanent porosity in the liquid and solid states have been highly appreciated as porous materials able to discriminate molecules of different sizes. These features, combined with good solvent processability and film-forming tendency, have proved useful in the fabrication of membranes for gas separation, solvent nanofiltration and water remediation processes .

Gas Mixture Separation

This compound could potentially be used in the development of cage-based materials for the separation of gas mixtures .

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BF3NO2.K/c1-7(2,3)15-6(14)13-8(4-5-8)9(10,11)12;/h4-5H2,1-3H3,(H,13,14);/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDXAYQBFPGMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1(CC1)NC(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide

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